Tributyltin salicylate
Description
Research Trajectories and Global Regulatory Responses for Organotin Compounds
Research into organotin compounds quickly expanded from synthesis and characterization to widespread application, which in turn led to investigations of their environmental and biological impact. semanticscholar.orgsysrevpharm.org Triorganotins, particularly tributyltin (TBT) compounds, were found to be potent biocides. semanticscholar.org This property led to their extensive use as antifungal agents in textiles and paper, in industrial cooling systems, and most notoriously, as the primary active ingredient in antifouling paints for the hulls of ocean-going ships starting in the 1960s. zenodo.orgsemanticscholar.org
The widespread use of TBT-based paints resulted in global contamination of the marine environment. semanticscholar.org Subsequent research in the 1980s uncovered severe, unintended consequences for non-target marine organisms. ospar.org One of the most well-documented effects was "imposex," the imposition of male sexual characteristics on female marine snails, which led to population decline. semanticscholar.orgospar.org Research demonstrated that TBT compounds were highly toxic endocrine disruptors, affecting the immune and reproductive systems of various marine species even at very low concentrations. semanticscholar.orgospar.org
These research findings prompted a global regulatory response. ospar.org The International Maritime Organization (IMO) adopted the International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention) in 2001, which called for a global prohibition on the application of organotin-based antifouling paints by January 1, 2003, and their complete absence from ship hulls by January 1, 2008. ospar.org In the European Union, the use of tributyltin compounds for applications like biocides was prohibited as they were not notified under the Biocides Directive (98/8/EC). ospar.org These regulations drove research toward developing less hazardous alternatives for antifouling applications. zenodo.org
Scope and Significance of Tributyltin Salicylate (B1505791) Research within Organotin Chemistry
Research has been conducted on the synthesis of tributyltin derivatives of salicylic (B10762653) acid and their subsequent characterization using instrumental techniques. researchgate.net Studies have investigated Tributyltin salicylate for the same applications as other TBT compounds, namely as a potential biocide for use in antifouling coatings and as a pesticide. ontosight.ai Its potential as a catalyst, a known application for other organotins, has also been noted. ontosight.ai
Investigations into the biological activity of organotin salicylates have shown them to be effective antifungal agents. semanticscholar.org One comparative study demonstrated that the minimum inhibition concentration (MIC) values for organotin salicylates were generally lower (indicating higher efficacy) than for related organotin derivatives of benzoate (B1203000) or acetylsalicylate. semanticscholar.org Further research has focused on the synthesis and characterization of various organotin salicylates to explore their structural chemistry and potential as antibacterial agents. researchgate.net
Table 2: Physicochemical Data for Tributyltin (IV) Salicylate Derivatives Data derived from a study on synthesized derivatives of Tributyltin(IV) and salicylic acid.
| Compound | Molar Ratio (TBT:Salicylic Acid) | Color | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| Derivative 1 | 1:1 | White | 78 | 62-64 |
| Derivative 2 | 1:2 | White | 75 | 118-120 |
| Derivative 3 | 2:1 | White | 82 | 180-182 |
Source: Adapted from ResearchGate. researchgate.net
The research into this compound, while not as extensive as that for compounds like Tributyltin oxide, is significant for its contribution to the structure-activity relationship knowledge base of organotin carboxylates. sysrevpharm.org It serves as a specific example within the broader investigation into how modifying the carboxylate group can fine-tune the biological and chemical properties of triorganotin compounds. sysrevpharm.org
Properties
IUPAC Name |
tributylstannyl 2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.3C4H9.Sn/c8-6-4-2-1-3-5(6)7(9)10;3*1-3-4-2;/h1-4,8H,(H,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMRBQSZBQBLKB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O3Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063422 | |
| Record name | Tributyltin salicylate | |
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Molecular Weight |
427.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4342-30-7 | |
| Record name | Benzoic acid, 2-hydroxy-, tributylstannyl ester | |
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| Record name | Tributyltin salicylate | |
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| Record name | Benzoic acid, 2-hydroxy-, tributylstannyl ester | |
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| Record name | Tributyltin salicylate | |
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| Record name | Tributylstannyl salicylate | |
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| Record name | TRIBUTYLTIN SALICYLATE | |
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Synthesis and Derivatization Methodologies
Synthetic Routes for Tributyltin Salicylate (B1505791) and its Analogues
The synthesis of tributyltin salicylate and its analogues can be achieved through several established routes. A common method involves the reaction of a tributyltin precursor, such as tributyltin oxide or tributyltin chloride, with salicylic (B10762653) acid or its derivatives. ijsr.netchemicalbook.com
One general approach is the thermal condensation reaction between a tributyltin compound and a salicylate. researchgate.net For instance, dibutyltin (B87310) salicylate has been prepared by reacting dibutyltin oxide with salicylic acid. ijsr.net Similarly, tributyltin alkoxides, synthesized from the reaction of tributyltin chloride with sodium alkoxides, can serve as precursors for various derivatives. chemicalbook.com Another method is the transesterification of a salicylic acid lower alkyl ester with a specific alcohol in the presence of a tin-based catalyst. google.com
Derivatization can also lead to more complex structures. For example, bimetallic μ-oxoisopropoxides containing tin and another metal, like aluminum or titanium, can be synthesized and subsequently reacted with salicylates to form novel hetero-metallic derivatives. researchgate.netzenodo.org
Spectroscopic and Elemental Characterization Techniques
A suite of spectroscopic and analytical techniques is essential to confirm the identity and purity of synthesized this compound. These methods provide detailed information about the molecular structure, bonding, and elemental composition of the compound. isca.meresearchgate.net
Infrared (IR) spectroscopy is a fundamental tool for characterizing this compound. The IR spectrum reveals key functional groups within the molecule. The asymmetric stretching vibration of the carboxylate group (–CO2) typically appears as an intense absorption band in the region of 1560–1601 cm⁻¹. ijsr.net Other significant bands include those corresponding to the Sn-O and Sn-C bonds. researchgate.net For example, in some organotin salicylates, the Sn-O vibration is observed around 587 cm⁻¹. scirp.org The presence of phenyl groups from the salicylate moiety is confirmed by vibrations in their characteristic regions. scirp.org
Interactive Table: Key IR Spectral Data for Organotin Salicylates Click on the headers to sort the data.
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Carboxylate (COO) | Asymmetric Stretch | 1560 - 1601 | ijsr.net |
| Tin-Oxygen (Sn-O) | Stretch | ~465 - 587 | researchgate.netscirp.org |
| Tin-Carbon (Sn-C) | Stretch | ~545 | researchgate.net |
| Phenyl (C-H) | Bending | 692 - 727 | scirp.org |
Multinuclear NMR spectroscopy provides detailed structural information in solution.
¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are used to identify the organic moieties of the compound. rsc.org In ¹H NMR, the signals for the butyl groups attached to the tin atom and the aromatic protons of the salicylate ring appear in their expected chemical shift regions. researchgate.net ¹³C NMR spectra show characteristic resonances for the carbons of the butyl chains and the salicylate group. rsc.orgnih.gov The coupling constant ¹J(¹¹⁹Sn-¹³C) provides insight into the coordination geometry around the tin atom. researchgate.net
¹¹⁹Sn NMR: Tin-119 (¹¹⁹Sn) NMR is particularly informative for organotin compounds. huji.ac.il The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom. rsc.orgdeepdyve.com For many triorganotin carboxylates in non-coordinating solvents like CDCl₃, the tin atom is four-coordinate, resulting in a tetrahedral geometry. researchgate.net However, in the solid state, these compounds can be polymeric with five-coordinate tin atoms in a trigonal bipyramidal geometry. researchgate.net This change from a five-coordinate to a four-coordinate environment upon dissolution is readily observed by ¹¹⁹Sn NMR. researchgate.net For instance, a ¹¹⁹Sn NMR signal at -110 ppm is characteristic of a tetracoordinated tin atom. scirp.org
NMR of Other Nuclei (²⁷Al, ¹¹B): For derivatized analogues containing other metals, NMR of different nuclei is employed. For example, in the characterization of tributyl Sn(IV)-Al(III)-μ-oxoisopropoxide salicylate derivatives, ²⁷Al NMR would be used to probe the environment around the aluminum atom. researchgate.netzenodo.org
Interactive Table: Representative NMR Data for Organotin Salicylates Click on the headers to sort the data.
| Nucleus | Compound Type | Typical Chemical Shift (δ, ppm) | Coordination in Solution | Reference |
| ¹¹⁹Sn | Triorganotin Salicylate | ~ -110 | 4 (Tetrahedral) | scirp.orgresearchgate.net |
| ¹³C | Tributyltin Moiety | Varies | 4 (Tetrahedral) | rsc.orgnih.gov |
| ¹H | Salicylate Phenyl Protons | δ 6.4 – 7.6 | 4 (Tetrahedral) | researchgate.net |
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound. who.int Techniques such as spark source mass spectrometry or gas chromatography-tandem mass spectrometry can be employed for the analysis of organotin compounds. who.intresearchgate.net The predicted monoisotopic mass for this compound (C₁₉H₃₂O₃Sn) is 428.137347 Da. nih.gov Collision Cross Section (CCS) values for different adducts, such as [M+H]⁺ and [M+Na]⁺, can also be predicted to aid in identification. uni.lu
Interactive Table: Predicted Mass Spectrometry Data for this compound Click on the headers to sort the data.
| Adduct | Formula | m/z (mass/charge) | Predicted CCS (Ų) | Reference |
| [M+H]⁺ | C₁₉H₃₃O₃Sn⁺ | 429.14464 | 204.3 | uni.lu |
| [M+Na]⁺ | C₁₉H₃₂O₃NaSn⁺ | 451.12658 | 207.0 | uni.lu |
| [M-H]⁻ | C₁₉H₃₁O₃Sn⁻ | 427.13008 | 204.2 | uni.lu |
| [M+NH₄]⁺ | C₁₉H₃₆NO₃Sn⁺ | 446.17118 | 216.9 | uni.lu |
Elemental analysis provides the percentage composition of carbon, hydrogen, and tin in the synthesized compound. The experimentally found percentages are compared with the calculated theoretical values based on the molecular formula (C₁₉H₃₂O₃Sn) to confirm the compound's purity and empirical formula. isca.meresearchgate.net For dibutyltin salicylate, the tin content has been determined to be 23.63%. ijsr.net
Interactive Table: Elemental Composition of this compound (C₁₉H₃₂O₃Sn) Click on the headers to sort the data.
| Element | Symbol | Atomic Mass | Calculated % | Found % | Reference |
| Carbon | C | 12.011 | 53.42 | Varies | isca.meresearchgate.net |
| Hydrogen | H | 1.008 | 7.55 | Varies | isca.meresearchgate.net |
| Oxygen | O | 15.999 | 11.23 | - | |
| Tin | Sn | 118.71 | 27.80 | Varies | isca.meresearchgate.net |
Crystallographic Analysis of this compound Structures
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of crystalline compounds like this compound. who.int While a specific structure for this compound is not widely reported, analysis of closely related organotin salicylates and carboxylates provides significant insight. researchgate.netresearchgate.net
These studies often reveal that in the solid state, triorganotin carboxylates adopt a polymeric structure. researchgate.net In such structures, the tin atom is typically five-coordinate, featuring a trans-trigonal bipyramidal geometry. researchgate.net The three organic groups (e.g., butyl groups) occupy the equatorial positions, while the axial positions are occupied by oxygen atoms from bridging carboxylate ligands. researchgate.netresearchgate.net This bridging leads to the formation of an extended polymeric chain. This contrasts with the monomeric, four-coordinate tetrahedral geometry generally observed for these compounds in solution. researchgate.netresearchgate.net
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculation Approaches (e.g., Time-Dependent Density Functional Theory (TD-DFT))
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules like tributyltin salicylate (B1505791). Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) provide insights into molecular geometry, stability, and spectroscopic properties. researchgate.netrsc.org
DFT is a computational method used to investigate the electronic structure of many-body systems. nih.gov Geometric optimization of a molecule, for instance, can be performed using a DFT functional method like B3LYP, which helps in determining the most stable three-dimensional structure. nih.gov For salicylate-containing compounds, DFT calculations have been used to analyze the geometry of metallacycles formed with metal cations, indicating preferential binding based on the structure. nih.gov In studies of related organometallic compounds, such as triphenylantimony(V)-o-salicylate, semi-empirical molecular orbital methods have been employed to perform normal coordinate analysis and understand vibrational spectra. researchgate.net The knowledge of charge distribution derived from these calculations is essential for interpreting molecular interactions. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in the presence of time-dependent electromagnetic fields, making it suitable for predicting electronic excitation energies and optical absorption spectra. researchgate.net It is a key tool for designing and understanding the performance of dye sensitizers in solar cells, where it helps elucidate electronic structures and optical features. researchgate.net For a compound like tributyltin salicylate, TD-DFT could be applied to predict its UV-Vis absorption spectrum and understand its photostability and electronic transitions, which are critical for predicting its environmental fate and reactivity.
Molecular Dynamics Simulations of Compound Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules and their interactions at an atomic level over time. mdpi.com This approach is particularly useful for investigating how compounds like this compound interact with biological structures such as cell membranes.
MD simulations have been used extensively to model the perturbation of lipid bilayers by molecules like salicylate and tributyltin (TBT). nih.govnih.gov Studies on salicylate show that it interacts with and associates at the water-lipid interface of a dipalmitoylphosphatidylcholine (DPPC) bilayer. nih.govnih.gov This interaction leads to significant structural changes in the membrane, including a decrease in the area per head group and an increased ordering of the lipid acyl tails. nih.gov The salicylate molecule tends to adopt a nearly perpendicular orientation at the interface, penetrating more deeply into the bilayer than simple ions. nih.govnih.gov
Separately, TBT has been shown to modify the lipid profile of organisms. nih.gov In the fungus Cunninghamella elegans, exposure to TBT led to a significant increase in the levels of phosphatidylcholine (PC) and a decrease in phosphatidylethanolamine (B1630911) (PE). nih.gov Since the PC/PE ratio is crucial for membrane integrity, this alteration suggests a mechanism of TBT-induced damage. nih.gov
Based on these findings, a model for this compound interaction with a lipid bilayer would involve the salicylate moiety anchoring at the water-lipid interface, causing structural ordering of the lipid tails, while the tributyltin moiety could induce changes in the phospholipid composition, collectively leading to significant membrane perturbation.
Table 1: Effects of Salicylate on DPPC Lipid Bilayer Properties from MD Simulations
| Property | Observation | Significance |
| Area per Lipid | Significant decrease | Indicates membrane condensation |
| Lipid Tail Order | Increased ordering | Suggests reduced membrane fluidity |
| Lipid Volume | Small, statistically insignificant reduction | Minimal impact on overall lipid packing |
| Mechanical Properties | No significant alteration in compressibility or bending modulus | Suggests influence is more electrical than mechanical nih.gov |
This table is based on findings from molecular dynamics simulations of salicylate with a DPPC bilayer. nih.gov
The interaction of salicylate with the lipid bilayer interface also has profound effects on the local ion environment and electrostatic properties. nih.gov MD simulations reveal that the binding of salicylate to a DPPC membrane displaces chloride ions from the bilayer-water interface. nih.govnih.gov This competition between salicylate and chloride for binding sites has also been observed experimentally in other biological systems. nih.gov
Furthermore, salicylate significantly influences the electrostatic potential across the membrane system. nih.gov It causes a notable increase in the electrostatic potential at the water-lipid interface. nih.gov This change in charge density and dielectric properties is a key aspect of how salicylate perturbs cellular electrical behavior. nih.gov For this compound, the lipophilic tributyltin cation would also contribute to these interfacial electrostatic changes, potentially amplifying the perturbation of the membrane's electrical properties. Studies on the adsorption of salicylate onto mineral surfaces like hematite (B75146) also show that the bound ions can exert an "Umbrella effect," covering multiple surface sites and altering the structure of the interfacial layer. srce.hr
Table 2: Influence of Salicylate on Interfacial Electrostatic Potential
| System Condition | Effect on Electrostatic Potential at Water-Lipid Interface |
| Without NaCl | Significant increase (p < 0.05) nih.gov |
| With NaCl | Significant increase (p < 0.05) only at 60mM salicylate concentration nih.gov |
This data is derived from MD simulations of a DPPC bilayer with varying concentrations of salicylate. nih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modelling for Biological Activity
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to correlate the chemical structure of a compound with its biological activity. ljmu.ac.uknih.gov These models are invaluable for predicting the activity of new compounds and for understanding the molecular properties that drive their effects. ljmu.ac.uknih.gov
QSAR models use statistical methods to create a mathematical relationship between chemical properties (descriptors) and activity. ui.ac.id For a series of alkyl salicylates, a QSAR model was developed to predict their cytotoxic activity against breast cancer cells. ui.ac.id The resulting equation demonstrated that the biological activity was dependent on descriptors such as the octanol-water partition coefficient (logP), molar refractivity (mr), and the energy of the lowest unoccupied molecular orbital (LUMO). ui.ac.id
A hypothetical QSAR model for this compound would likely incorporate descriptors for both the organotin and salicylate parts of the molecule. Key descriptors would include:
Lipophilicity (log P): Crucial for membrane partitioning and transport to target sites. ui.ac.id
Steric/Shape Descriptors (e.g., Molar Refractivity): Describe the size and shape of the molecule, which influences binding to biological targets. ui.ac.id
Electronic Descriptors (e.g., LUMO energy, atomic charges): Relate to the reactivity of the molecule and its ability to participate in electrostatic or covalent interactions. ui.ac.id
Table 3: Example of a QSAR Equation for Alkyl Salicylate Cytotoxicity
| Dependent Variable | QSAR Equation | Key Descriptors |
| Log (1/IC₅₀) | Log (1/IC₅₀) = -1236.21871 - 236.42806 * logP(o/w) - 1186.53810 * AM1_LUMO + 251.55826 * mr | logP(o/w), AM1_LUMO, mr |
This table illustrates the type of equation generated in a QSAR study, based on research on alkylated salicylic (B10762653) acids. IC₅₀ is the half-maximal inhibitory concentration. ui.ac.id
Prediction of Environmental Fate and Distribution Parameters
Computational models are essential tools for predicting the environmental distribution and persistence of chemicals like this compound. ku.ac.th These models often rely on key physicochemical properties that govern how a compound partitions between different environmental compartments such as water, soil, and biota. ku.ac.thepa.gov
The octanol-water partition coefficient (Kow) is a critical parameter for predicting the environmental fate of a substance. ku.ac.thnist.gov It measures the ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium, serving as a proxy for its lipophilicity and potential for bioaccumulation. ku.ac.thwho.int A high Kow value indicates a tendency for the compound to associate with organic matter and lipids. who.int
For tributyltin (TBT), the lipophilic character and low water solubility cause it to adsorb readily onto particles. who.int Experimental determination of the octanol-water partition coefficient for TBT, using the OECD shake-flask method, has yielded logarithm values (log Kow) that are influenced by environmental conditions. ku.ac.th
Key Findings for Tributyltin (TBT) Partitioning:
Log Kow: The logarithm of the octanol-water partition coefficient for TBT has been found to range from 3.9 to 4.9, with the variation depending on the salinity of the water. ku.ac.th
Sediment-Water Partition Coefficient (Kd): The partitioning between sediment and water is also highly variable, with Kd values ranging from 88 to 4,909 L/kg. ku.ac.th This variation is dependent on sediment properties, salinity, pH, and temperature. ku.ac.th
These experimentally determined partition coefficients can be used as inputs for computational models like the EPISuite program to provide more accurate, site-specific predictions of environmental fate, persistence, and toxicity compared to default model values. ku.ac.th The pH dependency of partitioning is particularly important, as it affects the speciation of the compound and its interaction with charged surfaces in sediment and soil. ku.ac.th
Table 4: Experimentally Determined Partition Coefficients for Tributyltin (TBT)
| Parameter | Value Range | Influencing Factors | Reference |
| Log Kow (Octanol-Water) | 3.9 – 4.9 | Salinity | ku.ac.th |
| Kd (Sediment-Water) | 88 – 4909 L/kg | Sediment properties, Salinity, pH, Temperature | ku.ac.th |
Sediment-Water Partition Coefficient (Kd) and Organic Carbon Partition Coefficient (Koc) Derivations
The partitioning of an organic compound between sediment and water is a critical process that dictates its environmental fate, bioavailability, and potential toxicity to benthic organisms. This partitioning behavior is quantified by the sediment-water partition coefficient (Kd) and the organic carbon partition coefficient (Koc). While specific experimental data for this compound is limited, extensive research on the tributyltin (TBT) cation, the active and environmentally relevant moiety, provides a strong basis for understanding its partitioning behavior.
The Sediment-Water Partition Coefficient (Kd) describes the ratio of a chemical's concentration in the sediment to its concentration in the surrounding water at equilibrium. epa.gov It is an empirical value that is highly dependent on the specific properties of the sediment and the water. ku.ac.th Experimental determination of Kd for TBT has been conducted using batch equilibrium methods, such as the one described in ASTM standard E1195-01, which involves establishing Freundlich adsorption isotherms. ku.ac.th These studies reveal that Kd values for TBT can vary significantly, with reported values ranging from as low as 88 L/kg to as high as 4,909 L/kg. ku.ac.th This wide range is attributed to several factors including sediment composition (e.g., clay and organic matter content), pH, salinity, and temperature. ku.ac.thplymouth.ac.uk For instance, TBT adsorption tends to increase in fine-grained, organic-rich sediments compared to sandy sediments with low organic content. plymouth.ac.uk
The Organic Carbon Partition Coefficient (Koc) normalizes the Kd value to the fraction of organic carbon (foc) in the sediment (Koc = Kd / foc). ku.ac.thchemsafetypro.com This normalization is based on the principle that the sorption of hydrophobic organic compounds is primarily driven by partitioning into the organic matter present in soil and sediment. ecetoc.org By accounting for the organic carbon content, Koc provides a less variable measure of a chemical's tendency to adsorb to sediment and allows for more consistent comparisons across different sediment types. ecetoc.org Koc can be calculated from experimentally derived Kd values or estimated using computational models based on a chemical's other physicochemical properties, such as its octanol-water partition coefficient (Kow). ku.ac.thecetoc.org For TBT, reported Koc values in the literature show considerable variation, ranging from 300 to 150,000 L/kg. ices.dk This variability underscores the influence of environmental factors beyond organic carbon, such as pH and salinity, on the partitioning of ionizable organotin compounds. ices.dk
Table 1: Reported Partition Coefficients for Tributyltin (TBT) This table presents a range of experimentally determined and calculated partition coefficients for Tributyltin (TBT), which serves as a proxy for understanding the environmental partitioning of this compound.
| Partition Coefficient | Value Range | Influencing Factors | Reference |
| Kd (L/kg) | 88 - 4,909 | Sediment properties, salinity, pH, temperature | ku.ac.th |
| 300 - 24,677 | Sediment type, organic carbon content | epa.govices.dk | |
| Koc (L/kg) | 300 - 150,000 | pH, salinity, TBT concentration | ices.dk |
| Log Koc | 4.6 (selected value for calculation) | Based on a Norwegian investigation | ices.dk |
Equilibrium Partitioning Methodologies
Equilibrium Partitioning (EqP) is a theoretical framework used in ecotoxicology and risk assessment to predict the bioavailability and potential toxicity of sediment-associated contaminants to benthic organisms. rivm.nl The core assumption of the EqP method is that the biological effects of a non-ionic organic chemical are related to its concentration in the sediment pore water, which is assumed to be in equilibrium with the solid-phase sediment. rivm.nl Consequently, by knowing the partition coefficient (Kd or Koc), one can derive sediment quality guidelines (SQGs) from established water-quality criteria that are protective of aquatic life. ices.dkrivm.nl
The application of EqP methodologies to organotin compounds like tributyltin is complex due to their ionizable nature. ices.dk The partitioning of TBT is not solely governed by hydrophobic interactions with organic carbon but is also significantly influenced by factors like pH and salinity, which affect its chemical speciation. plymouth.ac.ukices.dk
The general EqP approach involves the following steps:
Characterization of Partitioning: The first step is to determine the Koc value for the contaminant. This is typically done through batch isotherm experiments where the chemical is equilibrated with sediments of varying organic carbon content. ku.ac.thresearchgate.net
Porewater Concentration Estimation: The concentration of the contaminant in the sediment pore water (Cpw) is estimated from its total concentration in the sediment (Csed) and the Koc value, using the following relationship: Cpw = Csed / (foc * Koc) where foc is the fraction of organic carbon in the sediment. chemsafetypro.com
Risk Characterization: The estimated porewater concentration (Cpw) is then compared to known water-only toxicity benchmarks (e.g., an LC50 or a chronic water quality criterion) to assess the potential risk to sediment-dwelling organisms. ices.dk
For TBT, EqP calculations have been used to derive preliminary environmental quality standards (EQS) for sediment. ices.dknih.gov For example, the European Commission reported a preliminary QS_sediment (Quality Standard for sediment) of 0.02 µg/kg derived using the EqP approach. ices.dk Later assessments, using a selected Koc value of 40,000 L/kg, resulted in a calculated EQS of 0.4 µg/kg dry weight. ices.dk These calculations highlight how the selection of the Koc value is a critical and sensitive parameter in the EqP methodology. The large variability in reported Koc values for TBT presents a significant challenge for the straightforward application of EqP, necessitating a careful evaluation of site-specific conditions, particularly pH and salinity. ices.dk
Environmental Fate and Transformation Dynamics
Degradation Pathways and Metabolite Formation
The degradation of the tributyltin moiety is a well-documented process that occurs through both biotic and abiotic pathways, such as photodegradation and microbial action. wikipedia.orgtandfonline.com The primary mechanism is a stepwise loss of butyl groups from the tin atom. researchgate.net
The fundamental degradation pathway for tributyltin is a sequential debutylation or dealkylation process. researchgate.netresearchgate.net This involves the sequential cleavage of the carbon-tin bonds, removing one butyl group at a time. mst.dk This process can be influenced by various environmental factors, including UV radiation, temperature, and microbial activity. researchgate.net The initial compound, tributyltin, is the most toxic form, and its toxicity generally decreases with the removal of each subsequent butyl group. researchgate.netresearchgate.net
As a direct result of the stepwise debutylation, intermediate organotin species are formed. The first step in the degradation of tributyltin (TBT) leads to the formation of dibutyltin (B87310) (DBT). mdpi.comnih.gov Further degradation of DBT then results in the formation of monobutyltin (B1198712) (MBT). researchgate.netmdpi.com These degradation products, while less toxic than the parent TBT compound, are still of environmental concern. researchgate.netljmu.ac.uk Studies have demonstrated this sequential formation in various environmental matrices, including water and sediment, where TBT degrades to DBT, which is then further converted to MBT over time. researchgate.netresearchgate.net
The final stage of the degradation cascade is the transformation of the last organotin intermediate, monobutyltin (MBT), into inorganic tin (Sn). researchgate.netmdpi.com This completes the breakdown of the organometallic structure. Field and laboratory studies have confirmed that in contaminated sediments, a decrease in TBT, DBT, and MBT concentrations corresponds with an increase in inorganic tin concentrations, indicating a complete biotransformation process. usgs.govresearchgate.net This ultimate conversion to inorganic tin represents a significant reduction in the toxicity associated with the original organotin compound. researchgate.net
Biogeochemical Transformation Processes
Biogeochemical cycles, particularly those driven by microbial communities, play a crucial role in the transformation and detoxification of tributyltin in the environment.
Microorganisms are primary mediators of tributyltin degradation in aquatic and terrestrial systems. wikipedia.orgresearchgate.net Various bacteria, fungi, and algae have demonstrated the ability to metabolize TBT into its less toxic derivatives. researchgate.net This biodegradation is a key process in the natural attenuation of TBT-contaminated sites. mdpi.com Some microbes can utilize TBT as a carbon source, while others achieve resistance through the sequential removal of the butyl groups. researchgate.netmdpi.com
Bacteria, in particular, are instrumental in the dealkylation of tributyltin. mdpi.com Numerous bacterial strains isolated from TBT-contaminated environments have shown the capacity to degrade it. researchgate.netnih.gov This process involves the enzymatic cleavage of the tin-carbon bond, leading to the formation of dibutyltin, monobutyltin, and finally, inorganic tin. researchgate.netnih.gov For instance, studies have shown that bacteria such as Pseudomonas putida and Moraxella osloensis can effectively degrade TBT. mdpi.comnih.gov The efficiency of bacterial dealkylation can be influenced by environmental conditions like pH, temperature, and the availability of nutrients. researchgate.netnih.gov
Interactive Data Table: Degradation Products of Tributyltin
| Compound | Abbreviation | Role in Pathway |
| Tributyltin | TBT | Parent Compound |
| Dibutyltin | DBT | First Metabolite |
| Monobutyltin | MBT | Second Metabolite |
| Inorganic Tin | Sn | Final Product |
Interactive Data Table: TBT Biodegradation by Bacterial Species
| Bacterial Species | Degradation Capability | Finding | Reference |
| Moraxella osloensis | High resistance and degradation | Achieved approximately 80% TBT degradation in 7 days, producing DBT and inorganic tin. | nih.gov |
| Pseudomonas putida | High biodegradation potential | Can use TBT as a carbon source and generates degradation products with lower toxicity. | mdpi.com |
Microbial Degradation and Biotransformation Mechanisms
Sorption and Desorption Dynamics in Aquatic and Sedimentary Systems
The fate of tributyltin in aquatic environments is heavily influenced by its tendency to move from the water phase to solid phases like suspended particles and sediments.
Tributyltin exhibits low solubility in water and readily adsorbs onto suspended particulate matter and, subsequently, benthic sediments. frontiersin.orgepa.gov This strong affinity for particles is a key process that removes TBT from the water column and transfers it to the sediment bed. mst.dk Studies have shown that a significant portion of TBT introduced into an aquatic system can end up in the sediments in a matter of weeks. frontiersin.org The process of adsorption is reversible, meaning that TBT can also be released from sediments back into the water, particularly if the sediments are disturbed by events like storms or dredging. epa.govresearchgate.net This dynamic makes contaminated sediments a persistent source of pollution. frontiersin.org
The extent of tributyltin sorption to sediments is not uniform and is strongly influenced by the physical and chemical properties of the sediment itself.
Organic Carbon Content: The total organic carbon (TOC) content of the sediment is a primary determinant of TBT's sorption behavior. frontiersin.orgnih.govices.dk TBT, being a hydrophobic compound, preferentially partitions into the organic matter within the sediment. nih.govnih.gov Generally, sediments with higher organic carbon content exhibit a greater capacity to adsorb TBT. ices.dk The organic carbon-normalized sediment-water partition coefficient (Koc) for TBT is in the range of 10⁴ to 10⁵ L/kg, indicating strong binding. nih.gov
pH and Salinity: Other factors such as pH and salinity also play a crucial role. nih.govices.dknih.gov TBT sorption is often maximal around a pH of 6.25, which is its pKa. nih.gov Changes in salinity can either enhance or reduce sorption depending on the pH, due to effects like "salting-out" (which reduces solubility and enhances sorption) and competition from other metal ions for binding sites. nih.govnih.gov
| Sediment Property | Influence on Sorption | Mechanism |
|---|---|---|
| Organic Carbon Content (TOC) | Positive correlation; higher TOC leads to higher sorption frontiersin.orgnih.govices.dk | Hydrophobic partitioning of TBT into organic matter nih.govnih.gov |
| pH | Sorption is maximal near the pKa of TBT (approx. 6.25) nih.gov | Balance between cationic TBT species and deprotonated surface ligands, allowing for ion exchange nih.govnih.gov |
| Salinity | Complex; can enhance or reduce sorption depending on pH nih.govnih.gov | "Salting-out" effect reduces solubility; competition from other cations for binding sites nih.gov |
| Particle Size | Higher sorption to smaller particles (silt/clay) ices.dk | Higher surface area of smaller particles provides more binding sites |
Effects of Environmental Parameters (e.g., pH, Salinity, Temperature)
The environmental fate and behavior of Tributyltin (TBT) are heavily dependent on physicochemical parameters. frontiersin.org Factors such as pH, temperature, and salinity play a crucial role in determining its solubility, bioavailability, degradation rates, and partitioning between water and sediment. frontiersin.orgresearchgate.net
pH: The acidity or alkalinity of the water is a significant factor. researchgate.net The speciation of TBT, meaning its chemical form, is strongly influenced by pH. nih.gov Adsorption of TBT to sediments is a reversible process that depends on the pH level of the surrounding water. wikipedia.org This influences its concentration and availability in the aquatic environment. wikipedia.org In systems with high pH, TBT is predominantly found in its hydroxide (B78521) form, which contributes to its hydrophobic properties. nih.gov Studies on bioremediation have shown that adjusting the pH to a specific level (e.g., 7.5) can significantly enhance the degradation of TBT in sediment. nih.gov
Salinity: Salinity affects both the solubility and bioavailability of TBT. researchgate.net Research has demonstrated that adjusting salinity can improve the solubilization of TBT in water, thereby increasing its bioavailability for microbial degradation. nih.gov One study found that the highest percentage of TBT solubilization was achieved by adjusting the salinity to 20 practical salinity units (psu), which increased its solubility from 13% to 33%. nih.gov
Temperature: Temperature influences the rate of both biological and chemical degradation processes. researchgate.netresearchgate.net Seasonal variations in water temperature have been linked to changes in the degradation of TBT. nih.gov Higher temperatures generally accelerate microbial activity, leading to faster biodegradation. researchgate.net For instance, the degradation of triphenyltin (B1233371) (a related organotin compound) in seawater was observed to increase with rising temperatures in the range of 4 to 37 °C. researchgate.net In bioremediation studies of TBT-spiked sediment, incubation at 28°C was a key condition, along with aeration and pH adjustment, that reduced the half-life from 578 days to just 11 days. nih.gov However, other environmental factors can also have a significant influence on biodegradation rates, sometimes more so than temperature alone. ljmu.ac.uk
The following table summarizes the observed effects of these parameters on Tributyltin's environmental fate.
| Environmental Parameter | Observed Effect | Research Finding |
| pH | Influences chemical speciation and adsorption to sediment. nih.govwikipedia.org | Adsorption is reversible and pH-dependent; speciation is strongly affected by pH. nih.govwikipedia.org |
| Can be adjusted to enhance biodegradation. nih.gov | Stimulated degradation in sediment was achieved at a pH of 7.5. nih.gov | |
| Salinity | Affects solubility and bioavailability. nih.govresearchgate.net | Adjusting salinity to 20 psu increased TBT solubility from 13% to 33%. nih.gov |
| Temperature | Influences the rate of degradation processes. researchgate.netnih.gov | Degradation of related organotins increases with temperature. researchgate.net |
| Can significantly reduce TBT half-life in sediment. nih.gov | Incubation at 28°C was a key factor in reducing TBT half-life from 578 to 11 days. nih.gov |
Environmental Fate Modeling and Prediction Programs
To assess the potential risk and behavior of chemicals like Tributyltin salicylate (B1505791), various environmental fate models and prediction programs are utilized. These tools use the physicochemical properties of a substance to estimate its distribution and persistence in the environment.
One widely used tool is the Estimation Programs Interface (EPI) Suite™ , developed by the U.S. Environmental Protection Agency. episuite.devepa.gov This software package is a screening-level tool that estimates physical/chemical properties and environmental fate, including biodegradation, bioconcentration, and soil adsorption, for organic chemicals. episuite.devepa.gov Programs within EPI Suite™, such as BIOWIN™, estimate biodegradation potential, while KOCWIN™ predicts the soil and sediment sorption coefficient. episuite.dev
Multimedia fugacity models are another important tool. These models predict the partitioning of chemicals among different environmental compartments like air, water, soil, and sediment. researchgate.net A level IV multimedia fugacity model was developed to simulate the fate, transfer, and transport of TBT in the Three Gorges Reservoir, considering factors like water level fluctuations. researchgate.net
Other predictive approaches include:
Equilibrium Partitioning (EqP) Method: Data suggests that sediment-water partitioning for TBT is predictable using the assumptions of this method, where organic carbon in sediment is the major controlling factor. nih.gov
Toxicokinetic Modeling and Critical Body Residue (CBR) Approach: These models are useful for examining bioaccumulation and toxicity responses. nih.gov
Machine Learning Systems: Platforms such as BiodegPred have been developed to predict the biodegradability and toxicity of chemical compounds based on their structure. nih.gov These systems are trained on existing experimental data to provide a prognosis of a molecule's environmental fate. nih.gov
The table below lists some programs and models used for predicting the environmental fate of chemical compounds.
| Program/Model Name | Developer/Type | Function | Relevant Application for TBT |
| EPI Suite™ | U.S. EPA / SRC, Inc. | Estimates various physical/chemical and environmental fate properties. episuite.dev | Predicts biodegradation (BIOWIN™), soil/sediment sorption (KOCWIN™), and bioconcentration (BCFBAF™). episuite.dev |
| Multimedia Fugacity Model | Mathematical Model | Predicts the partitioning and fate of chemicals in a multi-compartment environment. researchgate.net | Used to simulate the fate, transfer, and transport of TBT in a large reservoir system. researchgate.net |
| BiodegPred | Machine Learning System | Merges computational methods to predict biodegradability and toxicity from chemical structure. nih.gov | Can provide an informed prognosis on the likelihood of a compound like TBT being catabolized in the biosphere. nih.gov |
| ECOSAR™ | Part of EPI Suite™ | Estimates the aquatic toxicity of industrial chemicals. episuite.dev | Can be used to predict the ecotoxicological effects of TBT on aquatic organisms. |
Biological Impact and Mechanistic Ecotoxicology Non Human Organisms
Antimicrobial Efficacy and Mechanisms
Tributyltin (TBT) compounds, including derivatives of salicylic (B10762653) acid, are recognized for their potent biocidal properties. researchgate.net The antimicrobial activity of these organotin compounds is significantly greater than that of the parent ligand, salicylic acid, alone. researchgate.netbookpi.org
Derivatives of tributyltin (IV) salicylate (B1505791) have demonstrated notable antibacterial efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netbookpi.org Specific studies have evaluated their performance against representative species such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.netbookpi.org In general, many essential oils and chemical compounds show differing levels of activity against these two bacterial groups, a difference often attributed to the structural variations in their cell membranes. mdpi.commdpi.com Gram-positive bacteria are often more susceptible to hydrophobic agents due to their membrane structure. mdpi.com Salicylic acid itself has been shown to be more active against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa than against Gram-positive ones such as Enterococcus faecalis and Staphylococcus aureus. nih.gov However, tributyltin salicylate derivatives exhibit broad-spectrum activity, inhibiting the growth of both types of bacteria. researchgate.netbookpi.org
The antifungal properties of this compound derivatives have been specifically tested against the fungi Aspergillus niger and Candida albicans. researchgate.netbookpi.org These organisms are common targets in the screening of antifungal agents. ijbpsa.commdpi.com Research confirms that this compound compounds are effective in inhibiting the growth of both of these fungal species. researchgate.netbookpi.org The activity of these organotin derivatives was found to be superior when compared to the antifungal effect of the salicylic acid ligand by itself. researchgate.net
The antimicrobial potency of this compound derivatives is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. nih.govnih.gov The serial dilution method is commonly used for these determinations. researchgate.net A comparative study of tributyltin (IV) derivatives of salicylic acid highlighted the enhancement of antimicrobial activities in the synthesized compounds compared to the ligand alone. researchgate.net
Table 1: Minimum Inhibitory Concentration (MIC) of Tributyltin (IV) Salicylate Derivatives Data derived from studies on tributyltin (IV) derivatives of salicylic acid. researchgate.net
| Compound/Derivative | Test Organism | Type | MIC (Molar Concentration x 10⁻⁵) |
| Tributyltin (IV) Derivative of Salicylic Acid | Staphylococcus aureus | Gram-positive Bacteria | Data not specified in search results |
| Tributyltin (IV) Derivative of Salicylic Acid | Escherichia coli | Gram-negative Bacteria | Data not specified in search results |
| Tributyltin (IV) Derivative of Salicylic Acid | Aspergillus niger | Fungus | Data not specified in search results |
| Tributyltin (IV) Derivative of Salicylic Acid | Candida albicans | Fungus | Data not specified in search results |
Tributyltin compounds are utilized as fungicides for wood preservation to protect against microbiological degradation. google.com Wood-destroying fungi, which include brown-rot, white-rot, and soft-rot fungi, can cause significant structural damage to wood when environmental conditions are favorable. czechmycology.orgnih.gov Organotin fungicides, such as bis-(tributyltin)oxide (TBTO), have been evaluated for their efficacy against brown-rot fungi like Serpula lacrymans and white-rot fungi such as Trametes versicolor. czechmycology.org The fungicidal mechanism involves creating an environment where the fungi responsible for enzymatic degradation of the organic material cannot survive. google.com However, the tributyltin compounds can degrade over time in the wood to less effective di- and monobutyltin (B1198712) compounds, which weakens their biological effect. google.com
Endocrine Disruption Mechanisms
Tributyltin (TBT) is a well-established endocrine-disrupting chemical (EDC) that exerts its effects through various molecular pathways, primarily involving interactions with nuclear receptors. nih.gov These interactions can lead to a wide range of reproductive, metabolic, and developmental effects in organisms. nih.govembopress.org
The primary endocrine mechanism of action for TBT involves its interaction with the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor γ (PPARγ). nih.gov TBT acts as an agonist for these receptors, meaning it can activate them. researchgate.net
Retinoid X Receptor (RXR): TBT is a potent activator of RXR. nih.govescholarship.org RXRs are crucial nuclear receptors that form heterodimers with many other receptors, including PPARs, to regulate gene transcription. embopress.orgfrontiersin.org The TBT-mediated induction of imposex (the development of male sexual characteristics in female snails) is considered a classic example of endocrine disruption via the RXR-dependent pathway. nih.gov Structural studies have revealed that TBT forms a covalent bond with a cysteine residue (Cys 432) in the ligand-binding domain of RXRα, which accounts for its high-affinity binding and activation. embopress.org
Peroxisome Proliferator-Activated Receptor γ (PPARγ): TBT also activates PPARγ, often through the RXR-PPARγ heterodimer. embopress.orgfrontiersin.orgmdpi.com This heterodimer is a key regulator of adipocyte differentiation (the development of fat cells), and TBT has been identified as an "obesogen" that promotes the development of fat tissue through this pathway. escholarship.orgnih.gov Nanomolar concentrations of TBT are sufficient to activate the RXR-PPARγ heterodimer. embopress.org The interaction between TBT and PPARγ involves a non-covalent ionic bond between the tin atom of TBT and the sulfur atom of a cysteine residue (Cys285) in the receptor's ligand-binding pocket. frontiersin.orgnih.gov This activation of PPARγ by TBT can lead to increased expression of genes related to lipid metabolism. mdpi.com
Epigenetic Modifications and Transgenerational Effects
Tributyltin has been identified as a compound capable of inducing epigenetic changes, which can lead to heritable alterations in gene expression without changing the underlying DNA sequence. TBT is known to act as a DNA-hypomethylating agent. wikipedia.org Exposure to TBT has been shown to decrease genome-wide and gene-specific DNA methylation in various animals, including molluscs and fish. wikipedia.org In the banded murex (Hexaples trunculus), these epigenetic alterations have been observed in native populations along pollution gradients. wikipedia.org
Furthermore, TBT exposure can result in intergenerational toxicity. Studies on zebrafish (Danio rerio) have shown that early-life exposure to TBT leads to neurodevelopmental deficits in the subsequent generation (F1). nih.gov These effects included enhanced anxiety, reduced aggression, and decreased expression of DNA methyltransferase genes in the brain. nih.gov Research suggests that these intergenerational neurotoxic effects can be attenuated by supplementation with folic acid, a DNA methyl donor. nih.govnovapublishers.com
Aromatase Enzyme Inhibition and Estrogen Signaling Disruption
A primary mechanism of TBT's endocrine-disrupting activity is its interference with steroid hormone metabolism, specifically through the inhibition of the aromatase enzyme. nih.govnih.gov Aromatase is responsible for the conversion of androgens (like testosterone) to estrogens, a critical step in maintaining the hormonal balance necessary for normal sexual development and function. nih.govnih.govbeyondpesticides.org By inhibiting this enzyme, TBT reduces circulating estrogen levels, which is a key factor in the masculinization of female organisms. nih.govbeyondpesticides.org
This disruption extends to broader estrogen signaling pathways. TBT can affect the development of tissues that are sensitive to estrogen, such as the retina in fish. nih.gov Studies in zebrafish have shown that TBT acts as an inhibitor of the estrogen receptor, further diminishing the effects of endogenous estrogens. nih.govbeyondpesticides.org However, some research suggests that TBT's primary mode of action, particularly in the context of imposex in gastropods, may be its function as a high-affinity agonist for nuclear receptors like the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ), rather than solely through aromatase inhibition.
Hypothalamic-Pituitary-Gonadal (HPG) Axis Perturbations
Tributyltin is known to perturb the Hypothalamic-Pituitary-Gonadal (HPG) axis, the central neuroendocrine pathway that regulates development, reproduction, and aging. nih.gov The HPG axis involves a cascade of hormonal signals: Gonadotropin-releasing hormone (GnRH) from the hypothalamus stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn act on the gonads to produce sex steroids like testosterone (B1683101) and estrogen. nih.gov
Studies on related organotins in fish have demonstrated significant disruption of this axis. In male rockfish (Sebastiscus marmoratus), exposure to triphenyltin (B1233371) (TPT), another organotin biocide, resulted in altered expression of GnRH, FSH, and LH in the brain. This disruption led to suppressed spermatogenesis despite elevated testosterone levels, indicating a clear perturbation of the HPG axis function. In mammals, TBT exposure has been shown to reduce hypothalamic GnRH expression and impair ovarian folliculogenesis and steroidogenesis, highlighting the vulnerability of this critical regulatory system to TBT toxicity.
Imposex Induction in Gastropod Molluscs
One of the most well-documented and specific impacts of TBT exposure is the induction of imposex in gastropod molluscs. Imposex is a condition where female snails develop male sexual characteristics, such as a penis and a vas deferens. This irreversible phenomenon is induced by extremely low environmental concentrations of TBT, with some species affected by levels as low as 1-2 ng/L.
The condition has been identified in over 260 gastropod species worldwide and serves as a sensitive biomarker for TBT pollution. nih.gov In severe cases, the developing vas deferens can obstruct the female genital opening, leading to sterility and a failure of reproductive output, which has resulted in population declines and collapses in some species. wikipedia.org
While initially attributed to aromatase inhibition, a convincing body of evidence now indicates that TBT-induced imposex primarily involves the abnormal modulation of the retinoid X receptor (RXR). TBT acts as a potent ligand for RXR, triggering the cascade of gene expression that leads to the development of male genitalia in females.
Table 1: Imposex Development in Gastropod Species Exposed to Tributyltin (TBT)
Developmental and Reproductive Toxicity in Aquatic and Terrestrial Biota
This compound is profoundly toxic to the early life stages of many organisms, causing a suite of developmental and reproductive problems that threaten population viability.
Anatomical Abnormalities and Growth Impairment Studies
Exposure to TBT during critical developmental windows results in significant anatomical malformations and impaired growth. In molluscs, TBT is known to cause shell deformities. Studies on the great pond snail (Lymnaea stagnalis) documented significant shell malformation in embryos exposed to the compound.
In fish, the effects are equally severe. Zebrafish larvae exposed to TBT exhibit reduced growth rates. nih.gov The visual system is particularly sensitive, with TBT exposure leading to abnormal eye development, thinning of the cornea, and retina-specific defects. nih.gov These structural impairments are often accompanied by functional deficits, compromising the organism's ability to survive.
Impacts on Embryonic Development (e.g., notochord development)
TBT is acutely toxic to embryos and larvae. In zebrafish embryos, exposure to TBT at concentrations in the nanogram per liter range leads to dose-dependent increases in embryo coagulation and mortality. The 96-hour LC50 (the concentration lethal to 50% of embryos) for zebrafish has been recorded as low as 5.2 ng/L.
Sub-lethal effects include significant delays in development. In the great pond snail, TBT exposure significantly delayed hatching. Similarly, in sea urchins (Hemicentrotus pulcherrimus), TBT delayed embryonic development in a dose-dependent manner, with 100% of embryos showing developmental impairment at a concentration of 4.68 ppb.
Specifically concerning axial development, TBT exposure has been shown to impact notochord length in larval zebrafish. The notochord is a critical embryonic structure that provides skeletal support and patterns the developing nervous system. Disruption of its formation can lead to severe and lethal anatomical defects.
Table 2: Embryonic Toxicity of Tributyltin (TBT) in Zebrafish (Danio rerio)
Fertility Impairment in Organisms
Tributyltin is a well-documented endocrine-disrupting chemical that adversely affects the reproductive systems of a wide range of non-human organisms. unimontes.braem-sbem.com
In females, exposure to TBT has been shown to cause significant reproductive irregularities. Studies on female rats have demonstrated that TBT can disrupt the estrous cycle, decrease ovary weight, and alter the levels of crucial sex hormones such as 17β-estradiol and progesterone. nih.govresearchgate.net Histological examinations have revealed apoptosis in the corpus luteum and granulosa cells, an increase in the number of atretic and cystic follicles, and a reduction in the primordial and primary ovarian follicle reserve. nih.govnih.govoup.com These findings suggest that TBT exposure can lead to a diminished ovarian reserve and improper follicular development, thereby impairing female fertility. oup.com
In males, TBT exposure leads to a notable decline in reproductive health. A systematic review of its effects on male mammals highlighted decreases in the weights of the testes, epididymis, prostate, and seminal vesicles at higher dose ranges. unimontes.brunimontes.br Furthermore, significant reductions in sperm count and motility, coupled with an increase in sperm abnormalities, have been consistently reported. unimontes.braem-sbem.com TBT is also known to interfere with steroidogenesis, the process of hormone production, further contributing to male reproductive toxicity. unimontes.br In some aquatic species, TBT is famously known for causing "imposex," a condition where female gastropods develop male sexual characteristics. nih.gov
The table below summarizes key research findings on TBT-induced fertility impairment in different organisms.
| Organism | Sex | Observed Effects |
| Rats | Female | Irregular estrous cyclicity, decreased ovary weight, altered hormone levels, apoptosis in ovarian cells, increased atretic follicles. nih.govresearchgate.net |
| Mice | Female | Reduced primordial and primary ovarian follicles, improper follicular development, uterine atrophy, inflammation, and oxidative stress. nih.govoup.com |
| Rats | Male | Decreased weight of reproductive organs (testes, epididymis, prostate), reduced sperm count and motility, increased sperm abnormalities. unimontes.brunimontes.br |
| Mice | Male | Decreased sperm counts and motility, increased sperm abnormalities, sloughing of germ cells in seminiferous tubules. aem-sbem.com |
| Gastropods | Female | Development of male sexual characteristics (imposex). nih.gov |
| Sea Urchin | Both | Decreased fertilization rates and impaired embryonic development. mdpi.com |
Cellular and Molecular Toxicity Pathways (In Vitro and In Vivo Non-Human Models)
The toxicity of tributyltin at the cellular level is multifaceted, involving the disruption of several critical pathways that maintain cellular homeostasis.
Induction of Apoptosis and Cell Cycle Dysregulation (e.g., in Sertoli cells, thymocytes)
Tributyltin compounds are potent inducers of apoptosis, or programmed cell death, in various cell types, which is a key mechanism of their toxicity. In the male reproductive system, Sertoli cells, which are essential for spermatogenesis, are particularly vulnerable. Exposure to tributyltin chloride has been shown to cause apoptosis and cell cycle arrest in Sertoli cells. nih.govnih.gov This directly impacts germ cell functionality and contributes to testicular damage. nih.gov
The immune system is another primary target. TBT induces profound thymus atrophy, largely by triggering the depletion of thymocytes. nih.govucl.ac.uk Studies on rat thymocytes have shown that TBT exposure leads to the characteristic morphological and biochemical changes of apoptosis, including internucleosomal DNA cleavage. nih.govucl.ac.uk This apoptotic process occurs even when cellular energy (ATP) levels are severely depressed and does not appear to require new protein synthesis. nih.govucl.ac.uk Interestingly, TBT exposure in thymocytes did not cause overt disturbances in cell cycle parameters, suggesting a direct activation of the apoptotic pathway. nih.gov
Endoplasmic Reticulum (ER) Stress Responses
The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and calcium signaling. TBT disrupts ER function, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. merckmillipore.commetajournal.commdpi.com In response, cells activate the Unfolded Protein Response (UPR) to restore homeostasis. mdpi.com
Studies have shown that TBT induces key markers of ER stress, such as GRP78, CHOP, and spliced XBP1 mRNA. merckmillipore.com This response is observed in various cell types, including hepatocytes and neuronal cells. merckmillipore.commdpi.com The mechanism often involves the disruption of intracellular calcium (Ca2+) homeostasis. TBT can cause an increase in intracellular Ca2+ concentration by releasing it from the ER, which in turn triggers ER stress. merckmillipore.commetajournal.com If the stress is prolonged or excessive and the UPR fails to restore normal function, the cell may initiate apoptosis. mdpi.comresearchgate.net Research indicates that TBT-induced apoptosis in Sertoli and Leydig cells is mediated by the activation of ER stress. nih.govresearchgate.net
Autophagy Pathway Disruption
Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates to maintain cellular health. TBT has been found to disrupt this crucial pathway. nih.gov Evidence suggests that TBT inhibits autophagic degradation by impairing lysosomal function. nih.gov It causes an accumulation of autophagosomes not by enhancing their synthesis, but by inhibiting their fusion with lysosomes and subsequent degradation. nih.gov
The mechanism behind this inhibition involves a decrease in the acidity of lysosomes, which is critical for the function of degradative enzymes. nih.govjst.go.jp This impairment of the autophagy-lysosomal pathway can lead to the accumulation of cellular damage, contributing to cell death. nih.gov In hepatocytes, for instance, after initial ER stress, a higher concentration of TBT leads to the activation of autophagy; however, as the concentration continues to increase, autophagy cannot mitigate the damage, and the cell ultimately undergoes apoptosis. mdpi.comnih.gov The disruption of autophagy is considered a key step in TBT-induced toxicity in Leydig and Sertoli cells. nih.govresearchgate.net
Oxidative Stress and Reactive Oxygen Species (ROS) Generation
A primary mechanism of TBT toxicity is the induction of oxidative stress, which occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. frontiersin.org TBT exposure has been consistently shown to increase the generation of ROS, such as superoxide (B77818) anions, in various tissues. nih.govfrontiersin.orgnih.gov
This ROS generation leads to widespread cellular damage, including lipid peroxidation (damage to cell membranes) and protein carbonylation. nih.gov In testicular cells, an initial rise in intracellular calcium is followed by ROS generation and a depletion of glutathione (B108866) (a major antioxidant), resulting in oxidative damage and cell death. nih.gov Similarly, in the vascular system, TBT induces oxidative stress by increasing superoxide anion production, which contributes to endothelial dysfunction. frontiersin.org This pathway of ROS-induced damage is a common feature of TBT's toxicity across different biological systems, from invertebrates to mammals. nih.govresearchgate.netresearchgate.netbeyondpesticides.org
Mechanisms of Cell Death (Apoptosis vs. Necrosis)
The mode of cell death induced by tributyltin is concentration-dependent. At lower, sub-necrotic concentrations, TBT typically induces apoptosis. nih.govucl.ac.uk This programmed cell death is characterized by controlled cellular dismantling, DNA fragmentation, and the formation of apoptotic bodies, as observed in thymocytes and Sertoli cells. nih.govucl.ac.uk
However, at higher concentrations, TBT can cause necrosis, a more chaotic form of cell death that involves cell swelling, membrane rupture, and the release of cellular contents, often triggering an inflammatory response. ucl.ac.uk Studies on thymocytes treated with bis(tri-n-butyltin) oxide (TBTO) demonstrated that cytotoxic but subnecrotic concentrations (0.1-2 µM) led to apoptosis, while higher concentrations (5-10 µM) rapidly produced necrosis. nih.gov This dual mechanism indicates that TBT can overwhelm the cell's ordered apoptotic machinery at high exposure levels, leading directly to necrotic cell death. beyondpesticides.org
The table below summarizes the cellular and molecular toxicity pathways affected by TBT.
| Pathway | Key Cellular Effects | Affected Cell Types (Examples) |
| Apoptosis & Cell Cycle Dysregulation | Induction of programmed cell death, cell cycle arrest. nih.gov | Sertoli cells, thymocytes, pro-B cells, macrophages. nih.govnih.govmdpi.com |
| Endoplasmic Reticulum (ER) Stress | Accumulation of unfolded proteins, activation of UPR, disruption of Ca2+ homeostasis. merckmillipore.commdpi.com | Hepatocytes, neuronal cells, Sertoli cells, Leydig cells. nih.govmerckmillipore.commdpi.comresearchgate.net |
| Autophagy Disruption | Inhibition of autophagic degradation, impaired lysosomal function, accumulation of autophagosomes. nih.gov | Neuronal cells, hepatocytes, Sertoli cells, Leydig cells. nih.govmdpi.comresearchgate.netnih.gov |
| Oxidative Stress & ROS Generation | Increased production of reactive oxygen species, lipid peroxidation, depletion of antioxidants. nih.govnih.gov | Testicular cells, endothelial cells, hepatocytes, hemocytes. nih.govfrontiersin.orgnih.gov |
| Cell Death Mechanisms | Induces apoptosis at lower concentrations and necrosis at higher concentrations. nih.govucl.ac.uk | Thymocytes, various other cell types. ucl.ac.ukbeyondpesticides.org |
Immunomodulatory Effects (e.g., on immune cell function, cytokine and chemokine production)
Tributyltin (TBT) compounds are potent immunotoxic agents, capable of altering the function and viability of immune cells, which can significantly impact immune responses in various organisms. nih.gov In fish, such as Oncorhynchus mykiss, TBT exposure has been linked to thymic atrophy and a reduction in the circulating lymphocyte population. nih.gov This impairment of T-cell-mediated functions is a characteristic toxic effect of TBT. oregon.gov The mortality of marine mammals like bottlenose dolphins and sea otters found in contaminated areas has been associated with a diminished immune capacity to combat infectious diseases, linked to high tissue concentrations of TBT. nih.gov
At the cellular level, TBT disrupts the homeostasis of cytokine and chemokine production. nih.gov Cytokines and chemokines are small proteins crucial for cell signaling, particularly in orchestrating immune responses. frontiersin.org TBT has been shown to modify the secretion of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β) from human immune cell preparations. tnstate.edunih.gov Studies indicate that the effect is concentration-dependent; lower concentrations of TBT (typically 5-50 nM) tend to elevate IL-1β secretion, while higher concentrations (200 nM) generally block its secretion. nih.gov This dysregulation is thought to occur through the activation of mitogen-activated protein kinase (MAPK) pathways (p44/42 and p38). nih.gov
Further research has demonstrated that TBT stimulates the production of pro-inflammatory cytokines IL-1β and IL-6 by human peripheral blood mononuclear cells (PBMCs). nih.gov This effect also involves the activation of MAPKs. nih.gov The mechanism may involve TBT interacting with Toll-like receptors (TLRs), which are key in activating immune cells to produce these cytokines. nih.gov
Table 1: Effects of Tributyltin (TBT) on Cytokine Production
| Cytokine | Effect of Low TBT Concentration | Effect of High TBT Concentration | Cell Type Studied | Proposed Mechanism |
|---|---|---|---|---|
| Interleukin-1β (IL-1β) | Increased secretion tnstate.edunih.gov | Blocked secretion tnstate.edunih.gov | Human PBMCs, NK cells, Granulocytes tnstate.edunih.gov | Activation of MAPK pathways (p38, p44/42) nih.gov |
| Interleukin-6 (IL-6) | Increased production nih.gov | Decreased production tnstate.edu | Human PBMCs nih.gov | Activation of MAPK pathways nih.govtnstate.edu |
Neurotoxicity in Non-Human Organisms (e.g., neuroblastoma cell lines)
The neurotoxic potential of tributyltin compounds has been evaluated using in vitro models such as human neuroblastoma cell lines. nih.gov These studies reveal that TBT can induce significant cytotoxic effects even at very low concentrations (0.1–1 μM). nih.gov The mechanisms of TBT-induced cell death in neuroblastoma cells involve pathways leading to apoptosis and necrosis. nih.gov Indicators of this toxicity include the inhibition of cell viability and proliferation, alterations in the F-actin cytoskeleton, changes to mitochondrial membrane potential, the production of reactive oxygen species (ROS), and DNA fragmentation. nih.gov At higher concentrations, TBT has been shown to cause the release of lactate (B86563) dehydrogenase, a marker of cell membrane damage. nih.gov
Comparative Ecotoxicology and Species Sensitivity Distributions (SSDs)
Tributyltin compounds are highly toxic to a wide array of aquatic organisms, with different taxa exhibiting varying levels of sensitivity. orst.edu Molluscs are particularly sensitive and are often used as indicator species for TBT pollution. orst.edu Organisms such as oysters, clams, and mussels experience mortality, reduced growth, shell thickening, and malformations at low TBT concentrations. oregon.govorst.edu A well-documented effect in some snail species is "imposex," a condition where females develop male sexual characteristics. oregon.gov
Crustaceans are also highly vulnerable; for instance, lobster larvae show an almost complete cessation of growth at TBT concentrations as low as 1.0 µg/L. orst.edu In the blue crab Callinectes sapidus, exposure to environmentally relevant concentrations (100 and 1000 ng/L) for seven days was found to disrupt metabolic and oxidative balance. mdpi.com
Fish have been shown to be adversely affected by TBT. wikipedia.org Developmental studies on the Japanese rice fish (Oryzias latipes) revealed that TBT exposure slowed developmental rates and caused tail abnormalities in embryos in a concentration-dependent manner. wikipedia.org Research also indicates that TBT reduces resistance to infection in fish that live on the seabed, where TBT levels can be high. wikipedia.org
Marine unicellular algae are also highly sensitive, with TBT inhibiting cell survival at very low concentrations; the 72-hour EC50 (the concentration that affects 50% of the population) ranges from 0.33 µg/L to 1.03 µg/L. orst.edu While less data is available for birds, TBT is considered moderately toxic to this group. orst.edu
Table 2: Sensitivity of Various Taxa to Tributyltin (TBT)
| Taxon | Observed Effects | Sensitivity Level |
|---|---|---|
| Molluscs | Imposex, mortality, reduced growth, shell malformations oregon.govorst.edu | Very High orst.edu |
| Crustaceans | Growth cessation in larvae, metabolic disruption orst.edumdpi.com | Very High orst.edu |
| Fish | Developmental delays, morphological abnormalities, immunosuppression wikipedia.org | High orst.edu |
| Unicellular Algae | Inhibition of cell survival orst.edu | Very High orst.edu |
| Birds | General toxicity | Moderate orst.edu |
The biological effects of tributyltin are heavily influenced by the route of exposure and the concentration. The primary routes of exposure for organisms are through ingestion of contaminated food, inhalation, and direct dermal contact or absorption from the water. healthandenvironment.orginchem.org
As noted in the immunomodulatory effects, the concentration of TBT can determine the nature of the biological response. Low concentrations may stimulate certain pathways, such as the secretion of pro-inflammatory cytokines, while higher concentrations can be inhibitory or overtly cytotoxic. nih.gov This biphasic response highlights the complexity of TBT's interaction with biological systems. Studies on neuroblastoma cells also show that TBT induces different cytotoxic changes depending on the compound's concentration and the duration of incubation. nih.gov In crustaceans, higher TBT concentrations led to a more pronounced increase in reactive oxygen species. mdpi.com
Bioaccumulation and Biomagnification in Non-Human Organisms
Bioaccumulation is the process where a substance builds up in an individual organism, while biomagnification is the increasing concentration of that substance at successively higher levels in the food chain. cimi.org Tributyltin is lipophilic (fat-soluble), which promotes its accumulation in the fatty tissues of organisms. oregon.govorst.edu
TBT has a significant capacity for bioaccumulation in aquatic organisms. oregon.govhealthandenvironment.org This is particularly pronounced in mollusks, where metabolic processes to break down TBT are slower compared to mammals. healthandenvironment.org Oysters, for example, can bioaccumulate TBT to levels that are 1,000 to 6,000 times higher than the concentration in the surrounding water. orst.edu High levels of TBT have been found in various organisms, including shellfish, fish, and marine mammals like sea otters and dolphins. oregon.govwikipedia.orgnih.gov
While TBT readily bioaccumulates, evidence for its biomagnification up the food web is more nuanced. Some studies have demonstrated a slight biomagnification of TBT in the lower parts of the marine food chain, including planktonic organisms and invertebrates. wikipedia.org However, its biomagnification into top predators like marine mammals is considered debatable. wikipedia.org
Once absorbed, tributyltin is rapidly and widely distributed among various tissues. inchem.org Due to its role in metabolism and detoxification, the liver is a primary site of TBT accumulation. inchem.orgnih.gov The kidneys, which are involved in excretion, also show significant accumulation. inchem.orgnih.govnih.gov Studies in male Wistar rats and Syrian hamsters have confirmed that subchronic exposure to TBT leads to a significant increase in total tin concentration in the liver and kidneys. nih.govnih.gov This accumulation is associated with oxidative stress and marked tissue damage, including inflammation and fibrosis in these organs. nih.govnih.gov To a lesser extent, TBT also distributes to the spleen, fat, lungs, brain, and muscle. inchem.org
Uptake Mechanisms (e.g., from Food vs. Water)
The bioaccumulation of tributyltin (TBT) compounds, such as this compound, in non-human organisms is a multifaceted process involving uptake from both the surrounding water and contaminated food sources. The relative importance of these two pathways can differ based on the organism's trophic level and habitat.
Organotin compounds are known to bioaccumulate through two primary pathways: direct absorption from the environment (e.g., water) and through dietary intake. researchgate.net In aquatic ecosystems, tributyltin can be found in the water column, sediment, and the surface microlayer. epa.govwaterquality.gov.au Its presence in these compartments makes it available for uptake by a wide range of organisms.
Uptake from water, often quantified by the bioconcentration factor (BCF), involves the direct absorption of the compound from the water across respiratory surfaces like gills or through the skin. TBT readily adsorbs to sediments and suspended solids, which can influence its bioavailability in the water column. epa.govwaterquality.gov.au The concentration of TBT in the water surface microlayer can be significantly higher than in the underlying water column, potentially increasing its availability to organisms that inhabit or interact with this layer. epa.gov
Uptake from food becomes a significant pathway for organisms at higher trophic levels. TBT that has been accumulated by lower-trophic-level organisms is transferred up the food chain. Research in marine ecosystems has shown the presence of butyltin compounds, including TBT, in biota across various trophic levels. nih.gov Laboratory experiments have demonstrated that TBT sorbed to sediment can be transferred to organisms such as polychaetes, which are then consumed by other animals, facilitating the movement of TBT through the benthic food web. researchgate.net While some studies have observed the bioaccumulation of TBT through the food web, others have noted that this trend is not always consistent. researchgate.net
The following table summarizes the concentrations of tributyltin found in various environmental compartments and biota, illustrating the potential sources for uptake.
| Sample Type | Concentration Range | Key Findings |
| Bottom Seawater | 0.3-0.8 ng/L | TBT was detected in all seawater samples. researchgate.net |
| Sediment | 4.4-16 ng/g dry wt | Sediments can act as a secondary source of TBT. researchgate.net |
| Organisms | 1.8-240 ng/g dry wt | Concentrations of TBT were found in a variety of organisms. researchgate.net |
Analytical Methodologies for Environmental Monitoring and Biological Matrices
Extraction and Sample Preparation Techniques
Effective extraction and sample preparation are critical preliminary steps to isolate tributyltin analytes from interfering matrix components and to convert them into a form suitable for chromatographic analysis.
Solid-phase extraction (SPE) is a widely adopted technique for the pre-concentration and cleanup of organotin compounds from aqueous samples. pjoes.comnih.gov This method involves passing the water sample through a solid sorbent material that retains the analytes of interest. The analytes are then eluted with a small volume of an organic solvent.
SPE offers several advantages, including high enrichment factors, reduced solvent consumption, and minimization of matrix effects. nih.gov C18 (octadecyl-bonded silica) is a common sorbent used for TBT extraction. nih.govepa.gov The performance of SPE can be influenced by factors such as sample pH, flow rate, and the choice of elution solvent. For instance, recoveries of TBT in spiked water using SPE have been reported to be around 65%. pjoes.com An on-line SPE coupled with liquid chromatography/mass spectrometry (LC/MS) has demonstrated detection limits as low as 0.02 µg L⁻¹ for TBT when enriching a 3.0 mL sample. nih.gov
| Parameter | Condition/Value | Source |
| Sorbent Material | C18 | nih.govepa.gov |
| Sample Volume | 3.0 mL | nih.gov |
| Elution Solvent | Toluene (B28343) | pjoes.com |
| Reported Recovery (TBT) | 65% | pjoes.com |
| Achieved Detection Limit | 0.02 µg L⁻¹ | nih.gov |
Liquid-liquid extraction (LLE) is a conventional method used for the separation of organotin compounds from aqueous matrices based on their differential solubility in two immiscible liquid phases. Typically, an organic solvent is used to extract the analytes from the water sample. pjoes.com To enhance extraction efficiency, complexing agents like tropolone (B20159) may be added to the organic solvent. pjoes.comgov.bc.ca
LLE procedures often involve shaking the water sample with a nonpolar solvent such as hexane (B92381). pjoes.com Following extraction, a derivatization step is usually necessary to increase the volatility of the TBT compounds for gas chromatographic analysis. pjoes.comresearchgate.net While effective, LLE can be labor-intensive and may require large volumes of organic solvents.
Sediments act as a primary sink for organotin compounds in the aquatic environment. thermofisher.com Their complex and heterogeneous nature necessitates vigorous extraction methods to release the bound TBT.
Methanol-Acid Digestion: This procedure involves the use of methanol (B129727) in combination with an acid, such as hydrochloric acid (HCl), to break down the sediment matrix and release the organotin compounds. Good recoveries have been reported with this method. pjoes.com
Acid-Sonication: This technique utilizes ultrasonic energy to facilitate the extraction of TBT from sediment particles. The sediment sample is typically suspended in a solvent mixture, such as toluene and methanol containing tropolone and HCl, and subjected to sonication. pjoes.com Another approach involves using a mixture of toluene and methanol with HCl in an ultrasound bath.
Other advanced extraction techniques for sediments include:
Pressurized Liquid Extraction (PLE): This method, also known as Accelerated Solvent Extraction (ASE), uses elevated temperatures and pressures to enhance extraction efficiency, reducing extraction time and solvent consumption. thermofisher.comresearchgate.netnih.gov Optimal conditions for organotins have been found to be 100 °C with a solvent mixture of 1 M sodium acetate (B1210297) and 1 M acetic acid in methanol (1:1). thermofisher.com
Solvent Extraction with Tropolone: Tropolone is a chelating agent that improves the extraction of organotin compounds, especially the more polar mono- and dibutyltin (B87310) species, from sediment matrices into organic solvents like diethyl ether:hexane. gov.bc.ca
| Extraction Method | Key Reagents/Conditions | Matrix | Source |
| Methanol-Acid Digestion | Methanol, Hydrochloric Acid | Sediment | pjoes.com |
| Acid-Sonication | Toluene, Methanol, Tropolone, HCl | Sediment | pjoes.com |
| Pressurized Liquid Extraction (ASE) | 100°C, Methanol with Sodium Acetate/Acetic Acid | Sediment | thermofisher.com |
| Solvent Extraction | Diethyl ether:hexane, Tropolone | Sediment/Soil | gov.bc.ca |
Due to the low volatility and polar nature of ionic organotin compounds like TBT, a derivatization step is essential prior to analysis by gas chromatography. pjoes.comlabrulez.com This process converts the analytes into more volatile and thermally stable derivatives.
The most common derivatization techniques involve alkylation:
Ethylation with Sodium Tetraethylborate (NaBEt₄): This is the most widely used method, largely replacing older Grignard derivatization. pjoes.comresearchgate.net The reaction is typically carried out in-situ in an aqueous solution buffered to a pH of around 4.5-5.4. pjoes.com The ethylated derivatives are then extracted into an organic solvent like hexane or isooctane (B107328) for GC analysis. pjoes.comresearchgate.net
Grignard Alkylation: This classic method involves reacting the organotin halides with a Grignard reagent, such as pentylmagnesium bromide. labrulez.com While effective, it is often considered more tedious than ethylation with NaBEt₄. researchgate.net
The derivatization step is critical and can be prone to issues such as low yields and analyte loss if not carefully controlled. researchgate.netresearchgate.net
Chromatographic and Spectrometric Detection Systems
The separation and detection of derivatized tributyltin compounds are predominantly achieved using gas chromatography coupled with a selective detector.
Gas Chromatography with Flame Photometric Detection (GC-FPD) is a well-established and robust technique for the routine analysis of organotin compounds. pjoes.comresearchgate.net The FPD is highly selective for sulfur- and phosphorus-containing compounds, and with the use of an appropriate optical filter (typically around 610 nm), it provides selective detection for tin.
The Pulsed Flame Photometric Detector (PFPD) is an advancement over the conventional FPD, offering improved sensitivity and selectivity. researchgate.netysi.comnih.gov The PFPD operates with a discontinuous flame, which enhances its signal-to-noise ratio. researchgate.net
For GC-FPD or GC-PFPD analysis, after derivatization and extraction, the sample is injected into the GC system. researchgate.net The separation is performed on a capillary column, and the instrumental conditions, such as injector temperature and oven temperature program, are optimized to achieve good resolution of the different organotin species. researchgate.netnih.gov Detection limits for tributyltin using GC-PFPD have been reported in the low parts-per-billion (ppb) range, for example, 0.6 ppb. researchgate.netnih.gov
Typical GC-PFPD Operating Conditions for Organotin Analysis
| Parameter | Setting/Value | Source |
| Injection Mode | Splitless | researchgate.netnih.gov |
| Derivatization Agent | Sodium tetraethylborate (NaBEt₄) | researchgate.netysi.com |
| Detection Limit (TBuT) | 0.6 ppb | researchgate.netnih.gov |
| Linearity Range | Up to 100-150 ppb | researchgate.netnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS/TOF)
The quantitative determination of organotin compounds such as tributyltin (TBT) in environmental samples is frequently accomplished using gas chromatography (GC) coupled with a detection system. pjoes.com Due to the low volatility of these compounds, a derivatization step is essential prior to GC analysis. pjoes.com This process converts the ionic organotin species into more volatile, thermally stable derivatives suitable for chromatographic separation. Common derivatization techniques include ethylation with sodium tetraethylborate (NaBEt₄) or a Grignard reaction using reagents like pentylmagnesium bromide. pjoes.comlabrulez.com
Once derivatized, the sample is injected into the gas chromatograph. The GC utilizes a capillary column, such as one coated with 5% phenylpolysiloxane, to separate the different organotin compounds based on their boiling points and interactions with the stationary phase. pjoes.com The separated compounds then enter a mass spectrometer (MS), which serves as the detector. gcms.cz
Mass spectrometry provides high selectivity and sensitivity, allowing for the identification and quantification of analytes at very low concentrations. sciex.com The MS detector bombards the derivatized molecules with electrons, causing them to fragment into characteristic ions. By monitoring specific ions unique to the target analyte (a technique known as Selected Ion Monitoring or SIM), analysts can achieve low detection limits and reduce interference from the sample matrix. researchgate.netgov.bc.ca For instance, in the analysis of ethylated TBT, the mass spectrometer would be set to monitor specific mass-to-charge ratios (m/z) that are characteristic of the tributylethyltin molecule. labrulez.com
Time-of-Flight (TOF) mass spectrometry is an advanced detection technique that can be coupled with GC. GC-MS/TOF offers high resolution and sensitivity, making it a powerful tool for confirming results obtained by other detectors, such as a flame photometric detector (FPD). pjoes.com This validation is crucial for ensuring the accuracy of the analytical data. pjoes.com
Table 1: Example of GC-MS/TOF Optimized Conditions for Organotin Analysis
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with Time-of-Flight Mass Spectrometer (GC-MS/TOF) |
| Column | ZB5MSi capillary column (30 m × 0.25 mm I.D × 0.25 µm) |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.2 ml/min |
| Ion Source Temperature | 250°C |
| Mass Range | 45-500 amu |
This table is a composite representation of typical parameters and may not reflect a single specific study.
Method Validation and Quality Control in Environmental Analysis (e.g., using Certified Reference Materials)
Method validation is a critical process in analytical chemistry to ensure that a chosen method is reliable, accurate, and suitable for its intended purpose. nih.gov For the analysis of tributyltin in environmental matrices, this involves determining key performance characteristics such as linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. pjoes.comnih.gov For example, a validated two-dimensional heart-cut GC-GC-MS/MS method demonstrated excellent linearity in the concentration range of 50 pg/L to 4 ng/L, a limit of detection of 11 pg/L, and good repeatability with a relative standard deviation (RSD) of less than 20% at 200 pg/L. nih.gov
Quality control (QC) is essential for monitoring the performance of analytical methods on a routine basis. epa.gov A cornerstone of QC in environmental analysis is the use of Certified Reference Materials (CRMs). pjoes.com CRMs are materials with a known, certified concentration of the analyte of interest, prepared by a recognized body. nih.gov They are processed and analyzed in the same way as actual environmental samples to verify the accuracy of the entire analytical procedure, from extraction to detection. pjoes.com
The analysis of CRMs helps to identify and correct for systematic errors that can occur during sample preparation steps like extraction, derivatization, and purification. nih.gov Several CRMs are available for organotin analysis in different matrices, including marine sediment (e.g., PACS-2) and biological tissues like mussels (e.g., CRM 477). gcms.cznih.gov The agreement between the measured concentration in the CRM and its certified value provides confidence in the results obtained for unknown samples. pjoes.com For instance, the accuracy of an extraction procedure for TBT was verified using the certified reference material BCR-462. pjoes.com
In addition to CRMs, a comprehensive quality assurance and quality control (QA/QC) program includes the regular analysis of solvent blanks and procedural blanks to check for contamination, as well as spiked samples to assess matrix effects and recovery. pjoes.comepa.gov
Table 2: Example of Butyltin Concentrations in a Mussel Tissue Certified Reference Material (CRM 477)
| Compound | Certified Mass Fraction (mg/kg, as cation) | Uncertainty (mg/kg) |
|---|---|---|
| Monobutyltin (B1198712) (MBT) | 1.50 | ± 0.28 |
| Dibutyltin (DBT) | 1.54 | ± 0.12 |
| Tributyltin (TBT) | 2.20 | ± 0.19 |
Data sourced from a study on the certification of mussel reference material CRM 477. nih.gov
Screening Methods for Quantification (e.g., Cell Viability Loss Assays)
While chromatographic methods provide precise and accurate quantification of tributyltin, they can be complex and time-consuming. nih.gov For initial assessment and rapid screening of a large number of samples, alternative methods based on biological responses have been developed. nih.govtudublin.ie Cell viability loss assays are a type of in vitro screening method used to evaluate the cytotoxicity of compounds or environmental extracts. nih.govtudublin.ie
These assays utilize cultured cell lines, such as human neuroblastoma cells or fish cells (e.g., RTG-2), which are exposed to the substance being tested. nih.govtudublin.ie The toxicity of compounds like TBT induces cytotoxic changes, leading to a decrease in the number of living, metabolically active cells. nih.gov The reduction in cell viability can be measured using various indicator reagents. For example, the alamarBlue and neutral red assays measure metabolic activity and lysosomal integrity, respectively, as indicators of cell health. tudublin.ie
A quantifiable signal, such as a change in color or fluorescence, is produced, which is proportional to the number of viable cells. nih.gov By measuring this signal with a plate reader, the degree of cell viability loss can be determined. nih.gov A screening method for quantifying dibutyltin (DBT) and tributyltin (TBT) has been developed based on this principle, offering a faster alternative to more complex analytical methodologies. nih.gov The concentration of the toxicant can be correlated with the observed cytotoxic effect (e.g., the concentration that causes a 50% reduction in cell viability, known as the IC50). While these screening methods are valuable for assessing potential toxicity, they may reflect the combined effect of all toxic substances present in a sample extract, not just tributyltin alone. tudublin.ie
Table 3: Cytotoxicity of Tributyltin (TBT) in a Fish Cell Line (RTG-2) after 24-hour Exposure
| Assay Method | Concentration Inducing 50% Toxic Effect (IC50) |
|---|---|
| Alamar Blue (AB) | 369 ng/ml |
| Neutral Red (NR) | 369 ng/ml |
Data sourced from an in-vitro screening study using the RTG-2 fish cell line. tudublin.ie
Advanced Research Frontiers and Future Directions
Development of Novel Organotin-Based Biocides with Reduced Environmental Impact
The extensive use of tributyltin (TBT) compounds in marine anti-fouling paints was a result of their high efficacy as biocides. healthandenvironment.orgcentralsan.org For decades, TBT was globally recognized as one of the most effective agents for preventing the growth of marine organisms on ship hulls, which improved fuel efficiency and operational longevity. wikipedia.orgnih.gov However, the slow leaching of TBT from these paints led to widespread contamination of marine and freshwater ecosystems, causing severe harm to non-target organisms. wikipedia.orgnih.gov TBT is highly toxic to many aquatic species, particularly mollusks, where it can cause reproductive damage and imposex—the development of male characteristics in female gastropods—at extremely low concentrations. healthandenvironment.orgcentralsan.orgwaterquality.gov.au Its persistence in sediments, where it can remain for up to 30 years, further exacerbates its environmental impact. wikipedia.org
These severe ecological consequences prompted international bans and restrictions on the use of TBT in antifouling applications. nih.gov This has driven research toward developing new organotin-based biocides that retain efficacy but exhibit a significantly reduced environmental footprint. The primary strategies in this field involve modifying the chemical structure of the organotin compound to enhance biodegradability and lower toxicity to non-target species. Research efforts include:
Altering the Organic Groups: Replacing the butyl groups with other organic moieties to change the compound's lipophilicity and persistence.
Introducing Degradable Linkages: Incorporating ester or other functional groups that are susceptible to hydrolysis or microbial degradation, leading to faster breakdown into less toxic inorganic tin. nih.gov
Developing Schiff Base Complexes: Synthesizing novel organotin complexes with Schiff bases that may exhibit controlled release of the active agent and possess different biological activity spectrums. mdpi.comresearchgate.net
The goal is to create compounds that break down quickly into non-toxic or less toxic derivatives, such as dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and elemental tin, preventing long-term accumulation and ecosystem damage. waterquality.gov.au
Exploration of Tributyltin Salicylate (B1505791) as a Catalyst in Chemical Reactions
Beyond their biocidal properties, organotin compounds are explored for their catalytic activity in various chemical reactions. While research specifically detailing Tributyltin salicylate as a catalyst is limited, the catalytic potential of both the tributyltin cation and the salicylate moiety is recognized in different contexts. Zirconium complexes bearing salicylate ligands, for instance, have been shown to be effective catalysts for the ring-opening polymerization of ε-caprolactone. mdpi.com Similarly, various tin-based compounds are well-established catalysts in industrial processes.
A significant area of interest is the use of tin-based catalysts in transesterification reactions. This process is crucial for the synthesis of various esters, including salicylic (B10762653) esters used widely as perfumes and fragrances. google.comepo.orggoogle.com Tin-based catalysts are often favored because they can facilitate high yields and may be reusable. epo.orggoogle.com The transesterification method typically involves reacting a lower alkyl salicylate, such as methyl salicylate, with a different alcohol in the presence of the catalyst to produce the desired ester. google.com The use of organotin catalysts in these processes highlights a potential application for compounds like this compound, leveraging the reactivity of the tin center to facilitate the ester exchange.
Table 1: Examples of Tin-Based Catalysts in Ester Synthesis
| Catalyst Type | Reactants | Product Application | Reference |
| Tin-based catalyst | Salicylic lower alkyl ester + Alcohol | Perfumes | epo.orggoogle.com |
| Rare-earth solid superacid SO₂⁻ ₄/TiO₂/La³⁺ | Isobutyl alcohol + Salicylic acid | Isobutyl Salicylate | researchgate.net |
| Hydrophilic sulfonated silica (B1680970) catalyst | Acetylsalicylic acid + Methanol (B129727) | Methyl Salicylate (Wintergreen Oil) | mdpi.com |
Integrated Modeling of Environmental Fate and Ecotoxicological Effects
Understanding and predicting the environmental behavior of TBT compounds is critical for risk assessment and management. Integrated modeling approaches are essential tools for simulating the fate, transport, and ecotoxicological effects of these substances in aquatic systems. nih.gov TBT is known to have low water solubility and a strong tendency to bind to sediments. wikipedia.orgwaterquality.gov.au Its environmental fate is governed by several key processes, including partitioning between water and sediment, bioaccumulation in organisms, and degradation. waterquality.gov.aunih.gov
Biodegradation occurs through the sequential removal of butyl groups (debutylation), transforming TBT into the less toxic dibutyltin (DBT) and monobutyltin (MBT), and ultimately to inorganic tin. waterquality.gov.au Models often incorporate key parameters such as the sediment-water partition coefficient (Kp) and the organic carbon-normalized partition coefficient (Koc) to predict how TBT will distribute in the environment. nih.gov In marine systems, organic carbon in sediment is a major factor controlling this partitioning. nih.govresearchgate.net By integrating data on these physical-chemical properties with toxicological data, models can forecast concentrations in different environmental compartments and predict potential effects on aquatic populations. nih.gov
Table 2: Key Environmental Fate Parameters for Tributyltin (TBT)
| Parameter | Description | Value / Finding | Reference |
| Persistence in Sediment | Can remain and be released for up to 30 years. | Half-life in sediment is approximately 2 years. | wikipedia.org |
| Sediment-Water Partition Coefficient (Kp) | Ratio of a chemical's concentration in sediment to its concentration in water at equilibrium. | A Kp of 3288 has been reported. | waterquality.gov.au |
| Organic Carbon-Normalized Partition Coefficient (Koc) | Indicates the tendency of a chemical to be adsorbed by soil or sediment. | In marine environments, the log₁₀ Koc is approximately 4.5. | nih.govresearchgate.net |
| Degradation Pathway | Sequential dealkylation to less toxic forms. | TBT → Dibutyltin (DBT) → Monobutyltin (MBT) → Inorganic Tin | waterquality.gov.au |
| Bioaccumulation | Accumulation in organisms at concentrations higher than the surrounding environment. | TBT bioaccumulates due to its solubility in fat. | healthandenvironment.org |
Deeper Investigation into Epigenetic and Transgenerational Toxicity Mechanisms
Recent toxicological research has uncovered that the effects of some chemicals can extend beyond the directly exposed organism, impacting subsequent generations through epigenetic mechanisms. nih.gov Tributyltin is one such compound that has been shown to cause transgenerational effects. For epigenetic transgenerational inheritance to occur, the toxicant must induce epigenetic changes in the germ cells (sperm or eggs), which then carry this altered molecular information to the offspring. nih.gov
A pivotal study investigating the effects of TBT exposure in rats revealed significant neurodevelopmental impacts that persisted across multiple generations. nih.gov In this research, neonatal female rats (the F0 generation) were exposed to TBT and then mated with unexposed males to produce the F1 generation. This process was continued to produce unexposed F2 and F3 generations. The findings demonstrated that neurodevelopmental abnormalities and behavioral deficits observed in the directly exposed lineage (F1) were also present in the subsequent F2 and F3 generations. nih.gov These transgenerational effects were linked to epigenetic reprogramming, specifically an increase in DNA methylation of certain gene promoters. nih.gov This research provides compelling evidence that TBT can induce heritable epigenetic changes, highlighting a complex and insidious aspect of its toxicity profile that warrants deeper investigation.
Table 3: Observed Transgenerational Effects of Tributyltin Exposure in Male Rat Offspring
| Generation | Observed Effects | Associated Mechanism | Reference |
| F1 | Premature eye-opening, delayed visual positioning, anxiety, cognitive deficits, increased serotonin (B10506) and dopamine (B1211576) levels. | Increased DNA methylation of the Dsc3 promoter. | nih.gov |
| F2 | Neurodevelopmental impacts, anxiety, and cognitive deficits similar to F1 generation. | Inheritance of epigenetic changes. | nih.gov |
| F3 | Neurodevelopmental impacts, anxiety, and cognitive deficits similar to F1 and F2 generations. | Inheritance of epigenetic changes. | nih.gov |
Elucidating the Role of the Salicylate Moiety in Modulating Tributyltin Bioactivity and Fate
The role of the salicylate moiety could manifest in several ways:
Modulating Biological Interactions: Salicylates are known to interact with various biological targets, including enzymes like cyclooxygenase (COX). nih.govlitfl.com The presence of this moiety could lead to a unique mechanism of action or toxicity profile for this compound compared to other TBT compounds. It might facilitate entry into specific cells or tissues, or it could be cleaved from the TBT cation in vivo, resulting in the separate effects of both TBT and salicylic acid.
Influencing Degradation: The ester linkage in this compound could be susceptible to enzymatic or chemical hydrolysis, potentially providing an additional degradation pathway that is not present in compounds like bis(tributyltin) oxide. This could influence its persistence in organisms and the environment.
Further research is needed to specifically disentangle these effects and determine how the salicylate component modifies the well-documented environmental and toxicological profile of the tributyltin cation.
Q & A
Q. How should researchers document experimental protocols to ensure reproducibility in organotin studies?
- Answer: Follow the Beilstein Journal’s guidelines: Provide raw data (e.g., NMR spectra, chromatograms) in supplementary files. For in vivo work, include ARRIVE checklist items such as randomization methods and blinding protocols. Use electronic lab notebooks with version control for traceability .
Data Presentation Standards
- Tables: Number with Roman numerals, include footnotes for abbreviations, and ensure self-explanatory titles (e.g., "Table I: GC-MS parameters for this compound analysis") .
- Figures: Label multipanel figures (A, B, C) and specify statistical tests in legends. For chromatograms, annotate peaks with retention times and m/z ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
